Benzenesulfonyl isocyanate

Description

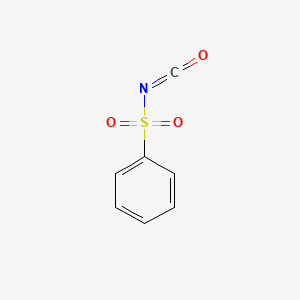

Structure

3D Structure

Properties

IUPAC Name |

N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYAZVSPFMJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182648 | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-62-7 | |

| Record name | Benzenesulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzenesulfonyl Isocyanate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl isocyanate is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the electrophilic nature of the isocyanate group, which readily undergoes addition reactions with a wide range of nucleophiles. This technical guide provides an in-depth overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on experimental protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is crucial to handle this compound with appropriate safety precautions due to its reactivity and potential hazards. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₃S | [1][2] |

| Molecular Weight | 183.18 g/mol | [1][2] |

| Boiling Point | 130 °C at 9 mmHg | [1] |

| Density | 1.369 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.536 | [1] |

| CAS Number | 2845-62-7 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following table summarizes the key spectroscopic data.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks / Chemical Shifts |

| Infrared (IR) | The most prominent feature in the IR spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing around 2240-2280 cm⁻¹. Other significant absorptions include those for the S=O stretching of the sulfonyl group (around 1350 and 1170 cm⁻¹) and aromatic C-H and C=C stretching vibrations. |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the protons of the benzene (B151609) ring. Due to the electron-withdrawing nature of the sulfonyl isocyanate group, these aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the isocyanate carbon (-N=C=O), which typically appears in the range of δ 120-130 ppm. The aromatic carbons will have distinct chemical shifts based on their position relative to the sulfonyl group. |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This carbon is susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Addition Reactions

This compound readily reacts with nucleophiles such as alcohols, phenols, amines, and water. These reactions proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated to yield the final product.

References

Benzenesulfonyl Isocyanate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl isocyanate is a highly reactive organic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the characterization of its derivatives. This guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its key reactive pathways.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Conditions |

| Molecular Formula | C₇H₅NO₃S | |

| Molecular Weight | 183.18 g/mol | |

| Appearance | Colorless to yellowish clear liquid | Ambient |

| Melting Point | -8 °C | |

| Boiling Point | 130 °C | at 9 mmHg |

| 167-168 °C | ||

| Density | 1.369 g/mL | at 25 °C |

| 1.42 g/mL | ||

| Refractive Index | 1.536 | at 20 °C |

| Vapor Pressure | 0.0104 mmHg | at 25 °C |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in ether, acetone, dimethylformamide, chlorinated, and aromatic solvents. Reacts with water. |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its use in research and development. The following are detailed methodologies for key experimental procedures.

Determination of Boiling Point (Reduced Pressure)

Given that this compound has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Procedure: a. Ensure all joints are securely sealed. b. Gradually reduce the pressure within the apparatus to the desired level (e.g., 9 mmHg). c. Begin heating the sample gently using a heating mantle. d. Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[1] e. Record the boiling point and the corresponding pressure.

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Methodology:

-

Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[2][3][4]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.[5][6][7]

Reactivity and Synthesis Overview

This compound's reactivity is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O). It readily undergoes addition reactions with nucleophiles.

Caption: Reactivity of this compound.

This compound is typically synthesized from benzenesulfonamide (B165840). A common laboratory-scale synthesis involves the reaction of benzenesulfonamide with phosgene.[8]

Caption: Synthesis of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes skin and eye irritation.[9][10] It may also cause sensitization by inhalation.[9] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored in a dry environment.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. wjec.co.uk [wjec.co.uk]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. ised-isde.canada.ca [ised-isde.canada.ca]

- 5. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. ucc.ie [ucc.ie]

- 8. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to Benzenesulfonyl Isocyanate (CAS: 2845-62-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzenesulfonyl isocyanate (CAS: 2845-62-7), a highly reactive chemical intermediate with significant applications in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis, and key reactions, with a focus on its role in the preparation of sulfonylureas, a class of compounds with notable biological activities. This guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of reaction workflows and relevant biological signaling pathways to support researchers in their laboratory work and drug development endeavors.

Introduction

This compound is an organic compound featuring both a sulfonyl group and a highly electrophilic isocyanate functional group. This unique combination of functionalities makes it a versatile reagent for the synthesis of a wide array of heterocyclic and acyclic compounds. Its primary utility lies in the straightforward preparation of N-benzenesulfonylureas through reactions with primary and secondary amines. These sulfonylurea derivatives are a cornerstone in medicinal chemistry, with prominent examples demonstrating efficacy as antidiabetic agents and herbicides. Understanding the properties, synthesis, and reactivity of this compound is therefore crucial for chemists and pharmacologists working on the development of new therapeutic agents and other functional molecules.

Physicochemical and Safety Data

This compound is a colorless to almost colorless liquid that is sensitive to moisture.[1][2] It is soluble in chlorinated, aromatic, and ethereal solvents but reacts violently with water, as well as with basic and protic solvents.[3] Proper handling and storage are critical to maintain its reactivity and ensure laboratory safety.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2845-62-7 | [4] |

| Molecular Formula | C₇H₅NO₃S | [4] |

| Molecular Weight | 183.18 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Density | 1.369 g/mL at 25 °C | [4] |

| Boiling Point | 130 °C at 9 mmHg | [4] |

| Refractive Index (n20/D) | 1.536 | [4] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in chlorinated, aromatic, and ethereal solvents. | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.0 ppm. | [5] (by analogy with Benzenesulfonyl chloride) |

| ¹³C NMR | Aromatic carbons and the isocyanate carbon (around 120-140 ppm and ~125 ppm, respectively). | - |

| Infrared (IR) | Strong characteristic absorption for the isocyanate group (-N=C=O) around 2240-2275 cm⁻¹. | [6] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 183. | [4] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[7] It is corrosive and a lachrymator.[3]

| Hazard | Description | Precautionary Measures | Reference(s) | |---|---|---| | Toxicity | Toxic if swallowed or inhaled. | Avoid breathing vapors. Do not ingest. |[8] | | Skin and Eye Irritation | Causes skin and serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. |[8] | | Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Use in a well-ventilated area or with respiratory protection. |[8] | | Moisture Sensitivity | Reacts violently with water. | Handle and store under anhydrous conditions. |[3][7] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the phosgenation of benzenesulfonamide (B165840). This method, while effective, requires the handling of highly toxic phosgene (B1210022) gas, necessitating stringent safety protocols.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzenesulfonamide

This protocol is adapted from general procedures for the synthesis of arylsulfonyl isocyanates.[8]

Materials:

-

Benzenesulfonamide

-

Phosgene (or a phosgene substitute like triphosgene)

-

Butyl isocyanate (catalyst)

-

Anhydrous xylene (solvent)

-

Nitrogen gas atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (for neutralizing HCl and excess phosgene)

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, suspend benzenesulfonamide in anhydrous xylene under a nitrogen atmosphere.

-

Add a catalytic amount of butyl isocyanate to the suspension.

-

Heat the mixture to reflux (approximately 140°C).

-

Introduce phosgene gas into the refluxing mixture at a controlled rate. The reaction is monitored by the evolution of hydrogen chloride gas, which should be passed through a scrubber containing an aqueous sodium hydroxide (B78521) solution.

-

Continue the phosgenation until the evolution of HCl ceases and the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess butyl isocyanate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Purification:

-

Vacuum distillation is the primary method for purifying this compound.

Expected Yield:

-

Yields are typically high, often exceeding 90%.[8]

Reactivity and Applications

The high electrophilicity of the isocyanate carbon makes this compound a prime target for nucleophilic attack. This reactivity is the basis for its most significant applications.

Reaction with Amines: Synthesis of Sulfonylureas

The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of N-benzenesulfonyl-N'-alkyl/aryl ureas.

Caption: Synthesis of sulfonylureas from this compound.

Experimental Protocol: Synthesis of N-Benzenesulfonyl-N'-cyclohexylurea

This protocol is based on established procedures for the synthesis of sulfonylureas.[9][10]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)

-

Nitrogen gas atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

Dissolve cyclohexylamine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Add a solution of this compound in anhydrous THF dropwise to the stirred cyclohexylamine solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Purification:

-

The crude N-benzenesulfonyl-N'-cyclohexylurea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield:

-

Yields for this type of reaction are generally high, often in the range of 80-95%.[11]

Reaction with Alcohols: Synthesis of Sulfonylcarbamates

This compound reacts with alcohols to form N-benzenesulfonylcarbamates. This reaction is typically slower than the reaction with amines.

Cycloaddition Reactions

This compound can participate in [2+2] cycloaddition reactions with electron-rich alkenes, although it is less reactive in this regard compared to chlorosulfonyl isocyanate.

Application in Drug Development: The Sulfonylurea Class of Antidiabetics

A prominent application of this compound is in the synthesis of sulfonylurea drugs, such as glibenclamide (glyburide), which are used in the management of type 2 diabetes mellitus.[12]

Mechanism of Action of Sulfonylureas

Sulfonylureas exert their therapeutic effect by stimulating insulin (B600854) release from pancreatic β-cells.[13] They achieve this by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[12][13]

The K-ATP channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1] In a resting β-cell, these channels are open, allowing potassium ions to flow out of the cell, which maintains a negative membrane potential.

When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio.[14][15] This increase in ATP causes the K-ATP channels to close.[16] The closure of these channels prevents potassium efflux, leading to depolarization of the cell membrane.[13] This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions.[16] The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby releasing insulin into the bloodstream.[15]

Sulfonylurea drugs, like glibenclamide, mimic the effect of high ATP levels by binding to the SUR1 subunit of the K-ATP channel, which induces channel closure, leading to membrane depolarization and subsequent insulin secretion, independent of the blood glucose level.[12][17]

Signaling Pathway of Sulfonylurea Action in Pancreatic β-Cells

Caption: Mechanism of action of glibenclamide on pancreatic β-cells.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis, with its primary importance stemming from its utility in the preparation of sulfonylureas. Its well-defined reactivity allows for the efficient construction of these and other nitrogen- and sulfur-containing compounds. For researchers in drug development, a thorough understanding of this compound's properties and reactions is essential for the design and synthesis of novel therapeutic agents that target a variety of biological pathways. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this field.

References

- 1. gosset.ai [gosset.ai]

- 2. chembk.com [chembk.com]

- 3. Case study on Glibenclamide | PPTX [slideshare.net]

- 4. ベンゼンスルホニルイソシアナート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Glibenclamide - Wikipedia [en.wikipedia.org]

- 13. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. glibenclamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Synthesis of Benzenesulfonyl Isocyanate from Benzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzenesulfonyl isocyanate from benzenesulfonamide (B165840), a critical transformation for the production of various biologically active compounds, including sulfonylureas. This document details the prevalent synthetic methodologies, including the use of phosgene (B1210022) and its safer alternative, triphosgene (B27547). It presents a comparative analysis of reaction conditions and yields, detailed experimental protocols, and a discussion of the underlying reaction mechanisms.

Introduction

This compound is a highly reactive intermediate widely employed in organic synthesis. Its reaction with amines and alcohols provides a straightforward route to sulfonylureas and carbamates, respectively. Sulfonylureas, in particular, are a cornerstone in the development of herbicides and pharmaceuticals, most notably as antidiabetic agents. The synthesis of this compound from the readily available benzenesulfonamide is, therefore, a process of significant industrial and academic importance. This guide will explore the primary methods for this conversion, focusing on the phosgenation of benzenesulfonamide and the use of triphosgene as a solid phosgene equivalent.

Synthetic Methodologies and Reaction Mechanisms

The conversion of benzenesulfonamide to this compound is fundamentally an N-acylation reaction where the sulfonamide nitrogen acts as a nucleophile towards a carbonyl source. The most common and historically significant method involves the use of phosgene (COCl₂).

Phosgenation of Benzenesulfonamide

The direct reaction of benzenesulfonamide with phosgene is a well-established method for the synthesis of this compound. This reaction is typically carried out in an inert high-boiling solvent and often requires elevated temperatures. The use of a catalyst, such as a tertiary amine or a hydrocarbyl isocyanate, can significantly improve reaction rates and yields, allowing for milder conditions.

The proposed reaction mechanism involves the initial formation of a salt between the sulfonamide and the base, which then undergoes nucleophilic attack on the carbonyl carbon of phosgene. This is followed by the elimination of two molecules of hydrogen chloride to yield the final isocyanate product.

A variation of this method involves a two-step process where the benzenesulfonamide is first treated with thionyl chloride (SOCl₂) followed by phosgenation. The initial reaction with thionyl chloride is believed to form an intermediate that is more reactive towards phosgene.

Synthesis using Triphosgene

Due to the high toxicity and gaseous nature of phosgene, safer alternatives have been developed. Triphosgene, bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene. It decomposes in the presence of a base to generate phosgene in situ. The reaction of benzenesulfonamide with triphosgene, typically in the presence of a tertiary amine base like triethylamine, provides a practical and high-yielding route to this compound under milder conditions than direct phosgenation.

Experimental Protocols

Phosgenation of o-Nitrobenzenesulfonamide (Catalytic Method)

This protocol describes the synthesis of o-nitrothis compound, illustrating the general procedure for the phosgenation of a substituted benzenesulfonamide.

Materials:

-

o-Nitrobenzenesulfonamide

-

Xylene

-

Butyl isocyanate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Phosgene

Procedure:

-

A suspension of o-nitrobenzenesulfonamide in xylene is prepared in a suitable reaction vessel.

-

A catalytic amount of butyl isocyanate and DABCO are added to the suspension.

-

The mixture is heated to reflux for approximately 45 minutes.

-

Phosgene is introduced into the reaction mixture over a period of 10 hours, maintaining the temperature at 130-135 °C.

-

After the addition of phosgene is complete, the reaction mixture is refluxed to remove any excess phosgene.

-

The mixture is then cooled to room temperature and filtered to remove any solids.

-

The resulting filtrate containing the o-nitrothis compound can be used directly in subsequent reactions or purified further.[1]

Synthesis of a Mixed-Isomer Sulfonyl Isocyanate using Thionyl Chloride and Phosgene

This protocol details a two-step synthesis of a sulfonyl isocyanate from a mixture of sulfonamide isomers.

Materials:

-

Mixed-isomer sulfonamides (10 g)

-

Thionyl chloride (70 ml)

-

Toluene (B28343) (50 ml)

-

Pyridine (0.3 ml)

-

Liquid phosgene (6 ml)

Procedure:

-

A mixture of the sulfonamides and thionyl chloride is heated under reflux for 20 hours.

-

The excess thionyl chloride is removed by distillation (stripped).

-

The residual oil is dissolved in toluene.

-

Pyridine and liquid phosgene are added to the toluene solution.

-

The resulting mixture is heated at 85-90 °C for 2 hours under a reflux condenser suitable for phosgene.

-

After cooling, the mixture is filtered, and the solvent is removed from the filtrate by evaporation to yield the mixed-isomer sulfonyl isocyanate as a residual oil.[2] The product can be identified by a strong absorption in its IR spectrum at approximately 2240 cm⁻¹.[2]

General Procedure for the Synthesis of Isocyanates using Triphosgene

This protocol provides a general method for the synthesis of isocyanates from primary amines (and can be adapted for sulfonamides) using triphosgene.

Materials:

-

Primary amine or sulfonamide (20 mmol)

-

Triphosgene (22 mmol)

-

Dichloromethane (DCM) (60 ml)

-

Triethylamine (Et₃N) (6 ml)

Procedure:

-

A solution of triphosgene in 50 ml of DCM is prepared in a stirred reaction vessel.

-

A solution of the primary amine or sulfonamide in 10 ml of DCM is added dropwise to the triphosgene solution.

-

After 30 minutes, the mixture is cooled to -35 °C.

-

Triethylamine is added dropwise to the cooled mixture.

-

The reaction mixture is allowed to warm to room temperature slowly and is stirred for an additional 2 hours.

-

The solvent is removed under vacuum.

-

The resulting crude isocyanate can be purified by distillation or sublimation.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of benzenesulfonyl isocyanates and related compounds from various literature sources.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Nitrobenzenesulfonamide | Phosgene, Butyl isocyanate, DABCO | Xylene | 130-135 | 10 | 75 | [1] |

| Mixed-isomer sulfonamides | 1. Thionyl chloride; 2. Phosgene, Pyridine | Toluene | 85-90 | 2 | Not specified | [2] |

| o-Chloroaniline | Triphosgene, Et₃N | DCM | -35 to RT | 2.5 | 50 | [3] |

| p-Chloroaniline | Triphosgene, Et₃N | DCM | -35 to RT | 2.5 | 50 | [3] |

| Isophorone (B1672270) diamine | Triphosgene | Not specified | -20 to reflux | 8.5-15 | 90.7 | [4] |

Table 1: Reaction Conditions and Yields for the Synthesis of Aryl Sulfonyl Isocyanates

| Property | Value | Reference |

| This compound | ||

| Boiling Point | 130 °C / 9 mmHg | [5] |

| Density | 1.369 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.536 | [5] |

| Substituted Benzenesulfonyl Isocyanates | ||

| IR Absorption (NCO stretch) | ~2240 cm⁻¹ | [2] |

| Isophorone Diisocyanate | ||

| Purity | 96.5% | [4] |

Table 2: Physicochemical and Spectroscopic Data

Visualizations

Caption: Workflow for the synthesis of this compound via phosgenation.

Caption: Two-step synthesis of this compound using thionyl chloride and phosgene.

Caption: Synthesis of this compound using triphosgene as a phosgene surrogate.

Conclusion

The synthesis of this compound from benzenesulfonamide is a crucial process for accessing a wide array of valuable chemical entities. While the traditional phosgenation method remains a viable route, particularly on an industrial scale, the use of triphosgene offers a safer and more convenient alternative for laboratory-scale synthesis. The choice of methodology will depend on the desired scale of the reaction, the available equipment, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively synthesize and utilize this important chemical intermediate.

References

- 1. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 2. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reaction of Benzenesulfonyl Isocyanate with Primary Alcohols for Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of benzenesulfonyl isocyanate with primary alcohols is a cornerstone of modern organic synthesis, yielding N-benzenesulfonyl carbamates, also known as N-benzenesulfonyl urethanes. This transformation is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the sulfonamide and carbamate (B1207046) moieties in a wide array of biologically active molecules. The resulting products serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. This technical guide provides a comprehensive overview of this important reaction, including its mechanism, kinetics, experimental protocols, and applications in drug discovery.

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic addition of a primary alcohol to the electrophilic carbonyl carbon of the isocyanate group in this compound. The lone pair of electrons on the alcohol's oxygen atom attacks the carbon of the N=C=O group, leading to the formation of a carbamate linkage.

The reaction is generally considered to be a second-order process, being first order in both the alcohol and the isocyanate. However, the mechanism can be more complex and is influenced by factors such as the solvent and the concentration of the alcohol. Evidence suggests that the reaction can be catalyzed by a second molecule of the alcohol, which acts as a proton shuttle to facilitate the transfer of the hydroxyl proton. This "self-catalysis" can lead to a higher-order dependence on the alcohol concentration.

dot

Caption: Generalized reaction mechanism of this compound with a primary alcohol.

Reactivity and Kinetics

Primary alcohols are generally more reactive towards isocyanates than secondary alcohols, with tertiary alcohols being significantly less reactive due to steric hindrance. The rate of reaction is also influenced by the electronic nature of the substituents on both the benzenesulfonyl group and the alcohol. Electron-withdrawing groups on the benzene (B151609) ring of the isocyanate can increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.

While specific kinetic data for the reaction of this compound with a wide range of primary alcohols is not extensively tabulated in the literature, studies on similar isocyanate-alcohol reactions provide valuable insights. The reaction rates are typically determined by monitoring the disappearance of the isocyanate peak in the infrared (IR) spectrum (around 2250-2275 cm⁻¹) or by chromatographic methods.

Data Presentation: Reaction of this compound with Primary Alcohols

The following table summarizes representative data for the synthesis of N-benzenesulfonyl carbamates from various primary alcohols. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.

| Primary Alcohol | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Methanol | Methyl N-benzenesulfonylcarbamate | Benzene | Reflux | 2 h | 95 | McFarland & Howard, 1965 |

| Ethanol | Ethyl N-benzenesulfonylcarbamate | Benzene | Reflux | 2 h | 92 | McFarland & Howard, 1965 |

| n-Propanol | n-Propyl N-benzenesulfonylcarbamate | Benzene | Reflux | 2 h | 90 | McFarland & Howard, 1965 |

| n-Butanol | n-Butyl N-benzenesulfonylcarbamate | Benzene | Reflux | 2 h | 93 | McFarland & Howard, 1965 |

| Benzyl Alcohol | Benzyl N-benzenesulfonylcarbamate | Benzene | Reflux | 2 h | 96 | McFarland & Howard, 1965 |

Experimental Protocols

General Procedure for the Synthesis of N-Benzenesulfonyl Carbamates

This protocol is a generalized procedure based on established methods for the reaction of this compound with primary alcohols.

Materials:

-

This compound

-

Primary alcohol of choice

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Recrystallization solvent (e.g., ethanol, methanol, or hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alcohol (1.0 equivalent) dissolved in an appropriate volume of anhydrous solvent.

-

Addition of Isocyanate: While stirring the alcohol solution, add this compound (1.05 equivalents) dropwise at room temperature. The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be necessary during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for the time indicated in the data table or as determined by reaction monitoring (e.g., by TLC or IR spectroscopy).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent to afford the pure N-benzenesulfonyl carbamate.

dot

Caption: A typical experimental workflow for the synthesis of N-benzenesulfonyl carbamates.

Applications in Drug Development

The N-benzenesulfonyl carbamate scaffold is a valuable pharmacophore in medicinal chemistry. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can provide a rigid framework for interacting with biological targets. The carbamate linkage offers a stable, yet potentially cleavable, linker in prodrug strategies.

Examples of Therapeutic Areas:

-

Antiviral Agents: Benzenesulfonamide derivatives have been investigated as inhibitors of viral entry and replication. For instance, some compounds have shown activity against the influenza virus by targeting the hemagglutinin protein.[1][2]

-

Anticancer Agents: The sulfonamide group is a key feature in many anticancer drugs, including carbonic anhydrase inhibitors and kinase inhibitors. The incorporation of a carbamate moiety can modulate the pharmacokinetic and pharmacodynamic properties of these agents.[3]

-

Other Therapeutic Targets: The versatility of the N-benzenesulfonyl carbamate structure allows for its application in the development of inhibitors for a wide range of enzymes and receptors. Carbamates are known to be important in drugs targeting various diseases, including Alzheimer's disease and HIV.[4][5]

The synthesis of these drug candidates often involves the reaction of a primary alcohol, which may be part of a more complex molecular scaffold, with this compound or a related sulfonyl isocyanate.

dot

References

- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Benzenesulfonyl Isocyanate with Sterically Hindered Phenols

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reaction between benzenesulfonyl isocyanate and sterically hindered phenols. It covers the core reaction mechanism, detailed experimental protocols, quantitative data, and applications within the context of drug discovery and development.

Introduction and Core Principles

This compound (BSI) is a highly reactive electrophilic compound. Its reaction with nucleophiles, particularly alcohols and phenols, is a fundamental transformation in organic synthesis. Sterically hindered phenols, such as those with bulky substituents (e.g., tert-butyl groups) at the ortho positions, are valuable building blocks in medicinal chemistry and materials science.[1] They are known for their antioxidant properties, which can be modulated or utilized in drug design.[1][2][3][4]

The reaction between this compound and a sterically hindered phenol (B47542) yields an O-(N-benzenesulfonyl)carbamate. This transformation is primarily a nucleophilic addition of the phenolic oxygen to the central carbon atom of the isocyanate group. The steric bulk surrounding the hydroxyl group significantly influences the reaction kinetics, often necessitating specific conditions or catalysis to achieve viable yields.[5][6][7]

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group.[5] The presence of bulky ortho-substituents on the phenol creates significant steric hindrance, which can impede this approach.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen atom attacks the central carbon of the N=C=O group.

-

Intermediate Formation: A transient, unstable intermediate is formed.

-

Proton Transfer: A proton is transferred from the phenolic oxygen to the nitrogen atom, leading to the final stable carbamate (B1207046) product.

The rate of this reaction is markedly slower compared to that with unhindered phenols due to two main factors:

-

Steric Hindrance: The bulky groups physically obstruct the path of the isocyanate to the hydroxyl group.[7]

-

Electronic Effects: The acidity of the phenol, influenced by its substituents, affects the nucleophilicity of the oxygen atom.[5][6]

Polar solvents like dimethyl sulfoxide (B87167) can accelerate the reaction by polarizing the O-H bond of the phenol, making it more nucleophilic.[8]

References

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. zenodo.org [zenodo.org]

- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Moisture Sensitivity of Benzenesulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl isocyanate is a highly reactive electrophilic compound utilized in a variety of synthetic applications, including the preparation of sulfonamides and sulfonylureas. A critical aspect of its chemistry, handling, and application is its pronounced sensitivity to moisture. This technical guide provides a comprehensive overview of the hydrolytic instability of this compound, detailing the reaction mechanism, kinetics, and practical implications for its use in research and development. This document summarizes key quantitative data, outlines experimental protocols for assessing moisture sensitivity, and presents visual diagrams of the relevant chemical pathways and experimental workflows.

Introduction

This compound (C₆H₅SO₂NCO) is a member of the sulfonyl isocyanate class of reagents, characterized by the highly electrophilic isocyanate group attached to a benzenesulfonyl moiety. This functional group arrangement confers a high degree of reactivity towards nucleophiles, which is the basis for its synthetic utility. However, this reactivity also extends to ubiquitous nucleophiles such as water, making the compound highly sensitive to ambient moisture and necessitating careful handling and storage protocols. Understanding the kinetics and mechanism of its reaction with water is paramount for ensuring reaction efficiency, product purity, and the stability of the reagent upon storage.

Reaction with Water: Mechanism and Products

The reaction of this compound with water proceeds via a well-established mechanism for isocyanates. The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This leads to the formation of an unstable benzenesulfonyl carbamic acid intermediate.[1] This intermediate rapidly undergoes decarboxylation to yield the corresponding primary sulfonamide, benzenesulfonamide (B165840), and carbon dioxide gas.[1]

The overall reaction can be summarized as follows:

C₆H₅SO₂NCO + H₂O → [C₆H₅SO₂NHCOOH] → C₆H₅SO₂NH₂ + CO₂

This reaction is essentially irreversible due to the loss of carbon dioxide. The formation of the stable and often inert benzenesulfonamide can have significant implications in synthetic procedures where this compound is used as a reagent, as it represents a competing and often undesired reaction pathway.

Quantitative Data on Moisture Sensitivity

Table 1: Stoichiometric Relationship of p-Toluenesulfonyl Isocyanate with Water

| Parameter | Value | Reference |

| Molar Ratio (PTSI:H₂O) | 1:1 | [2] |

| Mass Ratio (PTSI:H₂O) for Scavenging | ~13:1 | [2] |

Given the structural similarity between this compound and p-toluenesulfonyl isocyanate, a comparable high reactivity with water is expected for the former.

Experimental Protocols for Assessing Moisture Sensitivity

To quantitatively assess the moisture sensitivity of this compound, a kinetic study monitoring the disappearance of the isocyanate or the appearance of benzenesulfonamide in the presence of a controlled amount of water is required. Below is a detailed methodology for such an experiment.

Objective

To determine the rate of hydrolysis of this compound in an organic solvent upon the addition of a known quantity of water.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dioxane, or toluene, dried over molecular sieves)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Glassware (dried in an oven at >120°C and cooled under an inert atmosphere)

-

Gas-tight syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Fourier-Transform Infrared (FTIR) spectrometer with an ATR probe.

-

Thermostatted reaction vessel

Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent under an inert atmosphere. A typical concentration would be in the range of 0.1 M.

-

Prepare a stock solution of deionized water in the same anhydrous solvent. The concentration of this solution should be carefully determined.

-

-

Reaction Setup:

-

In a thermostatted reaction vessel purged with an inert gas, place a known volume of the anhydrous solvent.

-

Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25°C).

-

-

Initiation of Reaction and Monitoring:

-

Add a precise volume of the this compound stock solution to the reaction vessel and stir.

-

Initiate the hydrolysis reaction by adding a known volume of the water/solvent stock solution.

-

Begin monitoring the reaction immediately.

-

-

Analytical Monitoring:

-

FTIR Spectroscopy (in-situ): If using an in-situ FTIR probe, monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) over time.

-

HPLC Analysis (offline): At timed intervals, withdraw aliquots of the reaction mixture using a syringe and quench the reaction by diluting the aliquot in a vial containing a derivatizing agent (e.g., dibutylamine) that reacts rapidly with the remaining isocyanate to form a stable urea (B33335) derivative. Analyze the quenched samples by HPLC to determine the concentration of the derivatized isocyanate or the formed benzenesulfonamide.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

From this data, determine the reaction order and the rate constant for the hydrolysis reaction under the specified conditions.

-

Visualization of Pathways and Workflows

Chemical Reaction Pathway

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Handling, Storage, and Stabilization

Given its high reactivity with water, stringent measures must be taken when handling and storing this compound to maintain its integrity.

-

Handling: All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Glassware must be scrupulously dried, and anhydrous solvents should be used.

-

Storage: this compound should be stored in a tightly sealed container, preferably under an inert gas, in a cool, dry, and well-ventilated area away from sources of moisture. Storage at 2-8°C is often recommended.

-

Stabilization: For long-term storage, the introduction of a stabilizer can be considered. Gaseous acidic oxides like carbon dioxide or sulfur dioxide have been shown to stabilize liquid organic isocyanates against polymerization and degradation.[3]

Implications for Drug Development and Research

In the context of drug development and chemical research, the moisture sensitivity of this compound has several important implications:

-

Reaction Stoichiometry: The amount of this compound used in a reaction may need to be adjusted to account for any potential loss due to reaction with trace moisture in the solvents or on the surface of the glassware.

-

Product Purity: The formation of benzenesulfonamide as a byproduct can complicate purification and reduce the yield of the desired product.

-

Process Scalability: In large-scale reactions, the exothermic nature of the hydrolysis reaction and the evolution of carbon dioxide gas must be carefully managed to ensure safety.

-

Formulation Stability: If this compound or a derivative is part of a final formulation, its stability in the presence of excipients and under various storage conditions must be thoroughly evaluated.

Conclusion

This compound is a valuable synthetic reagent whose utility is intrinsically linked to its high reactivity. This same reactivity, however, makes it highly susceptible to hydrolysis. A thorough understanding of its reaction with water, coupled with meticulous handling and storage practices, is essential for its effective and safe use. While specific kinetic data for this compound remains an area for further investigation, the behavior of its close analogue, p-toluenesulfonyl isocyanate, provides a strong basis for predicting its hydrolytic instability. The experimental protocols and workflows outlined in this guide offer a framework for researchers to quantitatively assess this critical property.

References

An In-depth Technical Guide to the Safe Handling of Benzenesulfonyl Isocyanate for Researchers, Scientists, and Drug Development Professionals

Introduction: Benzenesulfonyl isocyanate is a highly reactive chemical intermediate frequently utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols. However, this high reactivity also presents significant safety challenges. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound to ensure its safe use in research and drug development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₆H₅SO₂NCO | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 130 °C at 9 mmHg | [1] |

| Density | 1.369 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.536 | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance with acute toxicity, and it is also a skin and respiratory sensitizer. Researchers must be aware of its potential health effects.

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

Toxicological Data Summary:

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | No data available for this compound. For the related compound p-toluenesulfonyl isocyanate, the LD50 is reported to be low. | Rat | [3] |

| LC50 (Inhalation) | No data available. Isocyanates, in general, are highly toxic upon inhalation.[4] | - | |

| Skin Irritation | Causes skin irritation. | Rabbit | [3] |

| Eye Irritation | Causes serious eye irritation. | Rabbit | [3] |

Reactivity and Stability

Understanding the reactivity of this compound is crucial for preventing hazardous situations in a laboratory setting.

| Parameter | Information |

| Thermal Stability | While specific TGA/DSC data for this compound is not readily available in the searched literature, analogous aryl isocyanates generally exhibit thermal decomposition above 200°C.[5] It is recommended to perform a thermal analysis (TGA/DSC) to determine the precise decomposition temperature before performing reactions at elevated temperatures. |

| Hydrolysis | Reacts with water to form the unstable benzenesulfonylcarbamic acid, which decomposes to benzenesulfonamide (B165840) and carbon dioxide. The hydrolysis of phenyl isocyanate is subject to general base catalysis.[6] |

| Incompatible Materials | Water, alcohols, amines, strong bases, and strong oxidizing agents. |

| Hazardous Decomposition Products | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound.

General Handling and Storage

Caption: General Storage and Handling Workflow.

Methodology:

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The container must be tightly sealed to prevent moisture ingress. For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended.

-

Handling: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat, must be worn.[1] All glassware and transfer apparatus (syringes, cannulas) must be thoroughly dried before use to prevent reaction with moisture.

Quenching and Disposal of Unreacted this compound

A standardized procedure for quenching unreacted this compound is critical for safe disposal. The following protocol is adapted from procedures for other reactive isocyanates and water-reactive materials.[7][8]

Caption: Quenching Protocol for Unreacted this compound.

Methodology:

-

Preparation: Conduct the quenching procedure in a chemical fume hood. The reaction vessel containing the unreacted this compound should be placed in an ice bath to control the exotherm.

-

Dilution: Dilute the reaction mixture with a dry, inert solvent such as toluene (B28343) to moderate the reaction rate.

-

Quenching: Slowly add a solution of a high-boiling point alcohol, such as isopropanol, in an inert solvent dropwise with vigorous stirring. The isocyanate will react with the alcohol to form a stable carbamate.

-

Monitoring: Carefully monitor the reaction for any signs of gas evolution or a rapid increase in temperature. The rate of addition of the quenching solution should be controlled to maintain a safe temperature.

-

Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction has gone to completion.

-

Neutralization and Disposal: Before disposal, the pH of the solution should be checked and neutralized if necessary. The final mixture should be disposed of as hazardous chemical waste in accordance with local regulations.

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent accidental exposure.[9][10]

Caption: Equipment Decontamination Workflow.

Methodology:

-

Initial Rinse: Immediately after use, rinse the glassware and equipment three times with a dry, non-protic solvent like acetone to remove the bulk of the this compound.

-

Quenching Rinse: Rinse the equipment with a solution of methanol containing a small amount of aqueous ammonia.[11] The ammonia will react with any residual isocyanate.

-

Washing: Wash the equipment thoroughly with soap and water.

-

Final Rinse and Drying: Perform a final rinse with deionized water followed by acetone to aid in drying. Dry the equipment in an oven before reuse.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention. | [2] |

Spill Response

Caption: Spill Response Workflow.

Methodology:

-

Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel and the laboratory supervisor.

-

Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection (a supplied-air respirator is recommended for large spills).

-

Containment: Contain the spill using a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for isocyanates.

-

Neutralization: Cover the absorbent material with a decontamination solution. Two common formulations are:

-

A solution of 5-10% sodium carbonate and 0.2-0.5% liquid detergent in water.

-

A solution of 3-8% concentrated aqueous ammonia and 0.2-0.5% liquid detergent in water. Use with adequate ventilation.

-

-

Collection and Disposal: Allow the decontamination solution to react for at least 10 minutes. Then, carefully collect the absorbed material using spark-proof tools and place it in a properly labeled, open container (to prevent pressure buildup from CO₂ evolution). Dispose of the waste as hazardous material according to institutional guidelines.

-

Decontaminate Area: Decontaminate the spill area with the same decontamination solution, followed by a wash with soap and water.

Considerations for Drug Development Professionals

The high reactivity of this compound makes it a valuable reagent in medicinal chemistry for the rapid generation of diverse compound libraries. However, this reactivity also poses challenges in a drug development setting.

-

Residual Isocyanate Analysis: It is critical to quantify residual this compound in any synthesized active pharmaceutical ingredient (API) or intermediate. The presence of unreacted isocyanate can lead to toxicity and instability of the final drug product. Analytical methods such as HPLC with derivatization or GC-MS can be employed for this purpose.

-

Process Safety: When scaling up reactions involving this compound, a thorough process safety assessment is required. This should include a review of the reaction kinetics, thermal stability of reactants and products, and potential for runaway reactions.

-

Occupational Health: Drug development facilities must have robust occupational health and safety programs to protect employees from exposure to isocyanates. This includes regular air monitoring, medical surveillance for sensitization, and comprehensive training on safe handling procedures.[4][12] The benzene (B151609) ring in the molecule also warrants consideration for potential long-term health effects, and appropriate controls should be in place to minimize exposure.[13]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound 95 2845-62-7 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. georganics.sk [georganics.sk]

- 4. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 5. benchchem.com [benchchem.com]

- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. sarponggroup.com [sarponggroup.com]

- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 10. research.uga.edu [research.uga.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Diagnosis and prevention of diseases induced by isocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qbdgroup.com [qbdgroup.com]

Benzenesulfonyl Isocyanate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of benzenesulfonyl isocyanate in common organic solvents. Due to its utility as an intermediate in organic synthesis for pharmaceuticals, dyes, and polymers, a thorough understanding of its solubility characteristics is essential for reaction optimization, formulation, and safe handling.[1] This document compiles available solubility data, outlines key reactivity considerations, and provides a detailed experimental protocol for quantitative solubility determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 2845-62-7 | [2] |

| Molecular Formula | C₇H₅NO₃S | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| Appearance | Clear, colorless to almost colorless liquid | [2] |

| Density | 1.369 g/mL at 25 °C | [2] |

| Boiling Point | 130 °C at 9 mmHg | [2] |

| Refractive Index | n20/D 1.536 | [2] |

| Flash Point | >113 °C (>230 °F) | [2][4] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

This compound exhibits solubility in a range of organic solvents, primarily dictated by its reactivity.[1][2] Quantitative solubility data is not widely published; therefore, the following table summarizes the qualitative solubility based on available chemical literature and safety data sheets.

| Solvent Class | Specific Solvents | Solubility | Reactivity Note | Source |

| Aprotic Polar Solvents | Acetone, Dimethylformamide (DMF) | Soluble | Stable | [1] |

| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Stable under anhydrous conditions | [1][2] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Stable under anhydrous conditions | [2] |

| Aromatic Solvents | Toluene, Benzene | Soluble | Stable under anhydrous conditions | [2] |

| Protic Solvents | Water, Alcohols (e.g., Ethanol), Amines | Reactive | Reacts violently to form urethanes, ureas, or unstable carbamic acids.[2][4] | [2][5] |

| Basic Solvents | Pyridine, Triethylamine | Reactive | May induce polymerization or react. | [2] |

Reactivity with Solvents: A Critical Consideration

The isocyanate functional group (-N=C=O) in this compound is highly electrophilic and will readily react with nucleophiles, particularly compounds containing active hydrogen atoms.[5] This reactivity is the most critical factor when selecting a solvent.

-

Protic Solvents : Solvents such as water, alcohols, and primary or secondary amines are incompatible for creating stable solutions of this compound.[2][5] The isocyanate group reacts with the hydroxyl or amine groups to form urethanes and ureas, respectively.[4] This reaction is generally exothermic and can be vigorous.[2]

-

Aprotic Solvents : Aprotic solvents, which lack acidic protons, are the preferred choice for dissolving this compound without degradation.[6] These include chlorinated hydrocarbons, aromatic hydrocarbons, and ethers.[2] However, it is crucial to use anhydrous (dry) grades of these solvents, as trace amounts of water can lead to the slow degradation of the isocyanate.[2]

The following diagram illustrates the reaction pathway of this compound with a generic alcohol (a protic solvent) to yield a urethane (B1682113) product.

Experimental Protocol for Solubility Determination

Given the absence of extensive quantitative data, researchers may need to determine the solubility of this compound in a specific solvent of interest. The following protocol outlines a standard isothermal saturation method, adapted for a reactive and moisture-sensitive compound.

Objective: To determine the solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound (≥95% purity)

-

Selected anhydrous aprotic solvent (e.g., dichloromethane, toluene, THF)

-

Internal standard (a non-reactive compound soluble in the chosen solvent, e.g., dodecane)

-

Vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials under an inert atmosphere. b. Using a syringe, add a known volume of the anhydrous solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation and moisture ingress.

-

Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). b. Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation is reached. The presence of undissolved this compound should be visible at the bottom of the vials.

-

Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no solid material is disturbed. c. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial containing a known amount of the internal standard. d. Record the exact mass of the filtered saturated solution.

-

Quantitative Analysis: a. Analyze the prepared samples by a validated chromatographic method (GC-FID or HPLC). b. Prepare a series of calibration standards of this compound and the internal standard in the same solvent to create a calibration curve. c. Quantify the concentration of this compound in the saturated solution based on the calibration curve.

-

Calculation: a. Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100

The logical workflow for selecting a solvent and the experimental workflow for determining solubility are depicted in the diagrams below.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

-

Toxicity: It is harmful if inhaled or swallowed.[1]

-

Irritation: It is irritating to the eyes, skin, and respiratory system.[1]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7]

-

Storage: Store in a cool, dry place away from moisture and incompatible materials like protic or basic substances.[2][7] The recommended storage temperature is between 2-8°C.[2]

Conclusion

This compound is soluble in a variety of anhydrous aprotic organic solvents, including chlorinated, aromatic, and ethereal solvents.[2] Its high reactivity with protic and basic solvents precludes their use for creating stable solutions.[2] For applications requiring precise concentration data, the experimental determination of solubility is recommended using a standard isothermal saturation method under anhydrous conditions. Careful solvent selection and adherence to safety protocols are paramount when working with this reactive compound.

References

Thermal stability of benzenesulfonyl isocyanate

An In-depth Technical Guide to the Thermal Stability of Benzenesulfonyl Isocyanate

Introduction

This compound (C₇H₅NO₃S) is a reactive organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its utility stems from the high reactivity of the isocyanate group.[3] However, this reactivity also raises considerations regarding its thermal stability, a critical parameter for safe handling, storage, and application in drug development and other research fields. This guide provides a comprehensive overview of the thermal stability of this compound, synthesizing available data on related compounds and outlining detailed experimental protocols for its assessment. Due to the limited publicly available experimental data on the thermal decomposition of this compound, this document focuses on providing a robust framework for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₃S | [2] |

| Molecular Weight | 183.18 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 130 °C at 9 mmHg | [2][4] |

| Density | 1.369 g/mL at 25 °C | [2][4] |

| Flash Point | 113 °C (closed cup) | [4][5] |

| Storage Temperature | 2-8°C | [2][4] |

Predicted Thermal Stability and Decomposition

Thermal decomposition of isocyanates can proceed through several pathways, including dimerization to uretdiones, trimerization to isocyanurates, or reaction with trace moisture to form unstable carbamic acids that subsequently decompose to amines and carbon dioxide.[6] The presence of the sulfonyl group introduces additional potential decomposition routes.

It is anticipated that the onset of thermal decomposition for this compound would likely be above its boiling point under reduced pressure, but this requires experimental verification.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on decomposition temperatures and mass loss.[7][8]

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

-

Tare the sample pan before dispensing the sample.

-

-

Sample Preparation:

-

Under an inert atmosphere (e.g., a glovebox) to prevent reaction with atmospheric moisture, carefully dispense 5-10 mg of this compound into the tared sample pan.

-

Record the exact sample mass.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-